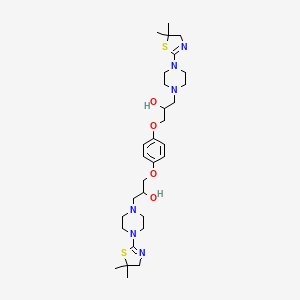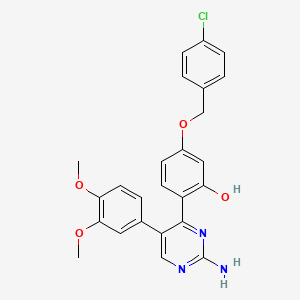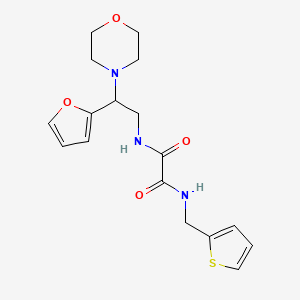
1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group, a phenyl group, and a tetrahydroquinazoline-thione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexyl.
Synthesis of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid and an appropriate aldehyde or ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Condensation: The quinazoline core can participate in condensation reactions with various aldehydes and ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core but differ in the substituents attached to the core. Examples include 2-phenylquinazoline and 4-hydroxyquinazoline.
Thione Compounds: Compounds with a thione group, such as thiourea and thioacetamide, can be compared based on their reactivity and biological activities.
Hydroxycyclohexyl Compounds: Compounds like 4-hydroxycyclohexanone and 4-hydroxycyclohexylamine can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-16-12-10-15(11-13-16)22-18-9-5-4-8-17(18)20(24)21-19(22)14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRONKGTOAONAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3CCC(CC3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)




![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
![N'-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)
